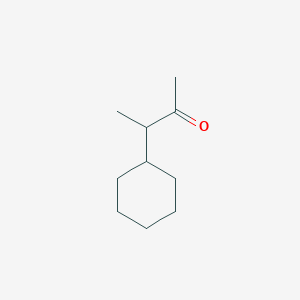

3-Cyclohexylbutan-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-cyclohexylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXQVTPKEMOWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503516 | |

| Record name | 3-Cyclohexylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20474-46-8 | |

| Record name | 3-Cyclohexylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Context and Isomeric Considerations in Ketone Chemistry

3-Cyclohexylbutan-2-one is a ketone with the molecular formula C10H18O. nih.govguidechem.comnih.govsigmaaldrich.comchemspider.comchemicalbook.comfluorochem.co.ukbldpharm.com Its structure consists of a butane (B89635) backbone with a carbonyl group at the second carbon position, forming a butan-2-one moiety. A cyclohexyl group is attached to the third carbon atom. nih.govsigmaaldrich.com This combination of a bulky, non-polar cyclohexyl ring and a polar ketone functional group imparts specific chemical characteristics to the molecule.

The presence of a stereocenter at the third carbon atom (the one bearing the cyclohexyl group) means that this compound can exist as a pair of enantiomers: (R)-3-cyclohexylbutan-2-one and (S)-3-cyclohexylbutan-2-one. nih.gov These stereoisomers are non-superimposable mirror images of each other and may exhibit different biological activities or serve as precursors in stereospecific syntheses. The specific IUPAC name for the (R)-enantiomer is (3R)-3-cyclohexylbutan-2-one. nih.gov

Below is a table summarizing some of the computed chemical properties of this compound.

| Property | Value |

| Molecular Formula | C10H18O |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | This compound |

| InChI Key | VRXQVTPKEMOWID-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCCCC1)C(=O)C |

| CAS Number | 20474-46-8 |

Data sourced from PubChem and other chemical databases. nih.govguidechem.comnih.govsigmaaldrich.comfluorochem.co.uk

Significance As a Key Intermediate in Synthetic Pathways

While detailed synthetic research on 3-Cyclohexylbutan-2-one is not extensively documented in mainstream literature, its role as a precursor is noted. A primary application is in the synthesis of other organic compounds. For instance, it can serve as the starting ketone for the preparation of 3-cyclohexylbutan-2-ol (B11974878) through reduction of the carbonyl group. uni.lunih.gov

Furthermore, the structure of this compound makes it a logical intermediate for producing more complex molecules that require a cyclohexyl moiety. Its ketone functional group is amenable to a variety of organic reactions, allowing for the extension of the carbon chain or the introduction of other functional groups.

Overview of Relevant Research Domains

Established Synthetic Routes

Established methods for synthesizing this compound rely on predictable and well-documented chemical transformations, including reduction, coupling, and functionalization reactions.

Reductive Transformations of Unsaturated and Aromatic Precursors

A primary strategy for synthesizing this compound involves the reduction of molecules that already contain the necessary carbon framework. This includes the hydrogenation of aromatic rings and the transformation of other functional groups.

The catalytic hydrogenation of phenylbutanone derivatives serves as a direct route to this compound. This process involves the saturation of the aromatic phenyl ring to a cyclohexyl ring while preserving the ketone functional group. A key precursor is 4-phenylbutan-2-one, which can be derived from the hydrogenation of benzylideneacetone. acs.org

The choice of catalyst is critical for achieving high selectivity and yield. Bimetallic nanoparticles, particularly those containing ruthenium, have shown significant efficacy. For instance, manganese-ruthenium (Mn-Ru) nanoparticles supported on ionic liquid phases (SILP) have been studied for this type of transformation. acs.org In model reactions involving the hydrogenation of benzylideneacetone, the process can proceed through sequential steps, first reducing the carbon-carbon double bond to yield 4-phenylbutan-2-one, followed by the hydrogenation of the phenyl ring to produce 4-cyclohexylbutan-2-one (B2990459). acs.org Monometallic ruthenium catalysts are also highly effective, often leading to the fully hydrogenated product, 4-cyclohexylbutan-2-ol, if the reaction is not carefully controlled. acs.org

Research on the hydrogenation of phenol (B47542) derivatives using rhodium nanoparticles has also provided insights applicable to this synthesis, demonstrating the selective reduction of the arene ring. tdx.cat The synthesis of p-hydroxy-phenyl butanone, a related structure, has been achieved through the condensation of p-hydroxybenzaldehyde with acetone, followed by hydrogenation, highlighting the industrial potential of such reductive steps. google.com

Table 1: Catalytic Systems for Hydrogenation of Phenyl and Phenyl-ene Precursors

| Catalyst System | Precursor | Product(s) | Key Findings | Reference |

|---|---|---|---|---|

| MnₓRu₁₀₀₋ₓ@SILP | Benzylideneacetone | 4-Phenylbutan-2-one, 4-Cyclohexylbutan-2-one | Catalyst composition can be tuned to control selectivity between C=C bond and aromatic ring hydrogenation. | acs.org |

| Ru₁₀₀@SILP | Benzylideneacetone | 4-Cyclohexylbutan-2-ol | Monometallic ruthenium tends to fully hydrogenate the precursor to the corresponding alcohol under standard conditions. | acs.org |

| Rh NPs/Ionic Liquid | 4-Phenylbutanone | 4-Cyclohexylbutanone | Rhodium nanoparticles effectively catalyze the selective hydrogenation of the arene ring. | tdx.cat |

The transformation of nitro-functionalized compounds represents another potential, albeit more indirect, synthetic pathway. The nitro group is highly versatile due to its strong electron-withdrawing nature and its ability to be converted into other functional groups, such as amines or carbonyls. mdpi-res.com

A plausible route would involve the reduction of a precursor like 1-cyclohexyl-2-nitropropane. The nitro group can be reduced to a primary amine using various reagents, including catalytic hydrogenation (e.g., H₂ over Pd-C) or metal-based systems like SnCl₂ or iron in acetic acid. vulcanchem.commasterorganicchemistry.comacs.org Subsequently, the resulting amine could be converted to the target ketone, though this adds complexity to the synthesis.

A more direct conversion is the Nef reaction, which transforms a primary or secondary nitroalkane directly into a ketone. mdpi-res.com This method would be highly advantageous if a suitable nitro-cyclohexyl precursor is available. The reduction of nitroarenes to amines can be achieved with high chemoselectivity, even in the presence of sensitive functional groups like ketones, by using specific reagent systems such as NaBH₄ in the presence of transition metal complexes like Ni(PPh₃)₄. jsynthchem.com While many methods focus on nitroarenes, the principles extend to aliphatic nitro compounds. acs.org

Table 2: Reagents for Nitro Group Reduction

| Reagent/Catalyst | Substrate Type | Product | Key Features | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Aromatic/Aliphatic Nitro | Primary Amine | Selective reduction of the nitro group. | vulcanchem.com |

| Iron/Acetic Acid | Aromatic Nitro | Primary Amine | A classic, harsh method for nitro reduction. | acs.org |

| NaBH₄ / Ni(PPh₃)₄ | Nitroarenes | Primary Amine | Mild conditions; can be selective in the presence of carbonyls. | jsynthchem.com |

Coupling and Functionalization Strategies from Cyclohexyl-Substituted Alkenes and Alkynes (e.g., prop-2-ynylcyclohexane)

The synthesis of this compound can be achieved by functionalizing a simpler cyclohexyl-containing molecule. A key strategy involves the hydration of an alkyne, such as a prop-2-ynylcyclohexane derivative, to form the methyl ketone (acetonyl) group.

For example, the hydration of 2-methyl-2-prop-2-ynylcyclohexane-1,3-dione to yield 2-acetonyl-2-methylcyclohexane-1,3-dione has been successfully performed using a mercurated Amberlite resin in methanol. researchgate.net This demonstrates the feasibility of converting a propargyl group attached to a cyclohexane (B81311) ring into the desired ketone functionality. The synthesis of the alkyne precursor itself can be achieved through methods like the alkylation of a cyclohexyl derivative with propargyl bromide. researchgate.netplos.org

This approach leverages the reactivity of the alkyne's triple bond, which can undergo addition reactions to form the carbonyl group of the target ketone. smolecule.com

Synthesis from Organometallic Reagents (e.g., Grignard-type reactions leading to related structures)

Organometallic reagents, particularly Grignard reagents, are fundamental tools for carbon-carbon bond formation and can be used to construct the backbone of this compound. While direct synthesis may be challenging, reactions leading to related structures illustrate the potential of this methodology.

A common method for synthesizing ketones using Grignard reagents involves their reaction with nitriles, followed by acidic hydrolysis of the intermediate imine. commonorganicchemistry.com For example, the reaction of 1-cyclohexylethylmagnesium bromide with acetonitrile, followed by hydrolysis, could theoretically yield the target ketone. Another approach is the reaction of a Grignard reagent with a Weinreb amide, which reliably produces a ketone without over-addition to form a tertiary alcohol. commonorganicchemistry.com

The reaction of cyclohexylmagnesium bromide with β-keto esters like ethyl acetoacetate (B1235776) has been shown to produce related 1,3-diketone structures after an oxidation step. The Grignard reaction is a cornerstone of organic synthesis, allowing for the formation of secondary and tertiary alcohols from aldehydes and ketones, respectively, which can then be oxidized to the desired ketone if a secondary alcohol is formed. aroonchande.comorganic-chemistry.org

Table 3: Grignard-Based Routes to Ketones and Related Structures

| Grignard Reagent | Substrate | Intermediate/Product Type | Key Principle | Reference |

|---|---|---|---|---|

| R-MgX | Nitrile (R'-CN) | Ketone (R-CO-R') | Reaction with a nitrile followed by hydrolysis is a classic ketone synthesis. | commonorganicchemistry.com |

| R-MgX | Weinreb Amide | Ketone | Forms a stable chelated intermediate that prevents over-addition. | commonorganicchemistry.com |

Enantioselective Synthesis Strategies

Because this compound possesses a chiral center at the carbon adjacent to the carbonyl group, the development of enantioselective syntheses to produce specific stereoisomers, such as (R)-3-Cyclohexyl-2-butanone, is of significant interest. nih.gov

Enantioselective methods often involve nickel-catalyzed asymmetric reactions. For instance, nickel-catalyzed enantioconvergent substitution reactions have been developed for the synthesis of chiral dialkyl carbinamines, which are structurally related to the target ketone's precursors. caltech.edu These methods use chiral ligands to control the stereochemical outcome of the reaction.

Another powerful technique is the Ni-catalyzed thermoredox cross-hydrodimerization of enamides with alkenes, which can create C(sp³)–C(sp³) bonds with high enantioselectivity when a chiral ligand, such as a BiOx ligand, is employed. sorbonne-universite.fr The resulting chiral amides could potentially be converted into chiral ketones. The synthesis of chiral building blocks, such as 2-(1-Cyclohexylbutan-2-yl)isoindoline-1,3-dione, has been achieved through related catalytic methods, showcasing the ability to control stereochemistry at the key carbon center. caltech.edu

Asymmetric Catalytic Approaches to Chiral Ketones

The enantioselective synthesis of chiral ketones, such as this compound, is a significant area of organic synthesis. Nickel-catalyzed reactions, in particular, have emerged as powerful tools for constructing chiral centers.

One notable approach is the nickel-catalyzed reductive coupling of alkynes and aldehydes, which can lead to the formation of α-hydroxy ketones, key intermediates that can be further transformed into the target ketone. mit.educhemrxiv.org This method is advantageous for its ability to create complex structures from simpler starting materials. mit.edu The general mechanism involves the coupling of a π-component, like an alkyne, with an electrophilic π-component, such as an aldehyde, in the presence of a nickel catalyst. mit.edu

Another powerful strategy is the nickel-catalyzed multicomponent reductive hydrocarbonylation of unactivated alkenes. nih.gov This method allows for the synthesis of a wide variety of unsymmetrical dialkyl ketones with a functionalized α-stereocenter. nih.gov The reaction typically employs a chiral ligand, a silane (B1218182) as a reductant, and a safe carbon monoxide source to achieve high regio- and enantioselectivity. nih.gov While not explicitly demonstrated for this compound, this methodology represents a state-of-the-art approach for accessing α-chiral ketones.

The following table summarizes representative conditions for nickel-catalyzed asymmetric synthesis of chiral ketones, based on general findings in the field.

| Reaction Type | Catalyst System | Reactants | Key Features | Potential Relevance to this compound |

| Reductive Hydrocarbonylation | Ni-catalyst, Chiral bisoxazoline ligand | Alkene, Alkylating agent, CO source, Silane reductant | High regio- and enantioselectivity for α-chiral ketones. nih.gov | Direct synthesis of the chiral ketone from a corresponding alkene precursor. |

| Reductive Coupling | Ni-catalyst, Chiral phosphine (B1218219) ligand | Alkyne, Aldehyde | Forms α-hydroxy ketones as intermediates. mit.educhemrxiv.org | The resulting α-hydroxy ketone could be oxidized to yield this compound. |

Diastereoselective Control in Precursor Formation

Diastereoselective synthesis relies on the presence of an existing chiral center in a precursor molecule to influence the creation of a new stereocenter. uwindsor.ca This method is fundamental in controlling the stereochemical outcome of a reaction to yield a specific diastereomer. uwindsor.ca

In the context of synthesizing this compound, a chiral auxiliary could be attached to an achiral precursor molecule. core.ac.uk This auxiliary would then direct the stereochemistry of a subsequent reaction to form the desired chiral center before being removed. core.ac.uk For instance, a chiral auxiliary could be used to control the addition of a methyl group to a cyclohexyl-containing substrate.

Substrate control is another key principle where the inherent chirality of the starting material dictates the stereochemical course of the reaction. uwindsor.ca The interaction between a chiral substrate and a prochiral substrate leads to two diastereomeric transition states with different energy levels. core.ac.uk By manipulating reaction conditions, such as temperature, the formation of the lower-energy transition state, and thus the major diastereomer, can be favored. core.ac.uk

While specific examples for the direct synthesis of this compound precursors using these methods are not extensively documented in the reviewed literature, the general principles are widely applied in the synthesis of chiral molecules. The table below outlines these general strategies for achieving diastereoselective control.

| Strategy | Description | Key Principles | Applicability to this compound Synthesis |

| Chiral Auxiliaries | A chiral compound is temporarily attached to an achiral precursor to direct the stereochemical outcome of a reaction. core.ac.uk | The auxiliary creates a chiral environment, leading to a diastereoselective transformation. It is subsequently removed. core.ac.uk | A chiral auxiliary could be used to guide the formation of the stereocenter at the C3 position of the butanone chain. |

| Substrate Control | An existing stereocenter in the starting material influences the formation of a new stereocenter. uwindsor.ca | The reaction proceeds through diastereomeric transition states of different energies, favoring the formation of one diastereomer. core.ac.uk | A chiral precursor containing the cyclohexyl moiety could be used to control the stereoselective introduction of the ketone and methyl groups. |

Carbonyl Group Transformations

The carbonyl group of this compound is a focal point for a variety of chemical transformations, enabling its conversion into other valuable functional groups. These reactions primarily involve the reduction of the ketone to an alcohol or nucleophilic additions that lead to the formation of new carbon-heteroatom or carbon-carbon bonds.

Catalytic Reduction of the Ketone Moiety

Catalytic reduction is a fundamental transformation of the ketone group in this compound, typically yielding the corresponding secondary alcohol, 3-cyclohexylbutan-2-ol (B11974878). This process is of significant interest for producing chiral alcohols and other downstream products.

The selective hydrogenation of this compound to 3-cyclohexylbutan-2-ol is a key reaction that involves the addition of hydrogen across the carbonyl double bond. The efficiency and selectivity of this reduction are highly dependent on the catalyst system and reaction conditions employed.

Research into the hydrogenation of ketones structurally similar to this compound has explored a range of advanced catalyst systems, with a focus on enhancing activity and selectivity. Bimetallic nanoparticles supported on ionic liquid phases (SILP) have emerged as particularly effective. Systems such as manganese-ruthenium (Mn-Ru), iron-ruthenium (FeRu), cobalt-ruthenium (CoRu), and cobalt-rhodium (CoRh) have been investigated.

For instance, studies on the hydrogenation of benzylideneacetone, a precursor that can ultimately be converted to related cyclohexyl-functionalized ketones and alcohols, have demonstrated the tunability of these catalysts. Bimetallic Mn-Ru nanoparticles, in particular, have shown high selectivity in the hydrogenation of the ketone group under mild conditions. Rhodium nanoparticles immobilized on phosphonium-based SILPs have also been used, showing effectiveness in the hydrogenation of unsaturated ketones to their saturated counterparts, including the formation of 4-cyclohexylbutan-2-one from benzylideneacetone, which is then reduced to the corresponding alcohol. Standard catalysts like palladium on carbon (Pd/C) are also utilized for the reduction of the ketone group.

| Catalyst System | Support | Substrate Class | Key Findings | Reference |

| Mn-Ru Nanoparticles | Supported Ionic Liquid Phase (SILP) | Unsaturated/Saturated Ketones | High selectivity for ketone hydrogenation; activity and selectivity tunable by Mn:Ru ratio. | |

| Fe-Ru Nanoparticles | Supported Ionic Liquid Phase (SILP) | Unsaturated Ketones | Bimetallic synergy observed, influencing selectivity towards C=O vs. C=C or arene hydrogenation. | |

| Co-Ru Nanoparticles | Supported Ionic Liquid Phase (SILP) | Unsaturated Ketones | Similar synergistic effects and selectivity switches as Fe-Ru and Mn-Ru systems. | |

| Rh Nanoparticles | Phosphonium-based SILP | Unsaturated Ketones | Effective for full hydrogenation to cyclohexyl alcohol derivatives; pathway preference can be influenced by conditions. | |

| Palladium on Carbon (Pd/C) | Carbon | Ketones | A standard, common catalyst for the reduction of ketones to alcohols via catalytic hydrogenation. |

The outcome of the hydrogenation of this compound is profoundly influenced by various reaction parameters. These factors can be manipulated to control both chemoselectivity (which functional group reacts) and stereoselectivity (the spatial orientation of the resulting product).

Catalyst Design : The composition of bimetallic catalysts is a critical parameter. In Mn-Ru@SILP systems, the Mn:Ru ratio dramatically impacts selectivity. For example

Selective Hydrogenation to 3-Cyclohexylbutan-2-ol

Reactions Involving the Cyclohexyl Moiety

Functionalization of the Cyclohexane Ring (e.g., halogenation of analogous compounds)

Direct functionalization of the cyclohexane ring in this compound is challenging due to the unactivated nature of the saturated hydrocarbon ring. However, reactions on analogous cyclohexyl systems suggest potential pathways. For instance, free radical halogenation is a common method for functionalizing alkanes. While direct halogenation of this compound is not extensively documented, the principles of radical substitution on cyclohexyl systems are well-established. Such reactions are typically non-selective and would likely yield a complex mixture of mono- and poly-halogenated isomers at various positions on the cyclohexyl ring.

In a broader context, the introduction of functional groups onto a cyclohexane ring often relies on more strategic synthetic approaches, starting from pre-functionalized cyclohexyl precursors before their attachment to the butanone chain.

Stereochemical Influence of the Cyclohexyl Group

The bulky cyclohexyl group exerts a significant stereochemical influence on reactions at the adjacent carbonyl center. This steric hindrance plays a crucial role in directing the approach of incoming reagents. The cyclohexyl ring predominantly adopts a chair conformation to minimize steric strain. This preferred conformation orients the butan-2-one substituent in an equatorial position to reduce 1,3-diaxial interactions.

This conformational preference dictates the facial accessibility of the carbonyl group. Nucleophilic attack on the carbonyl carbon is influenced by the steric bulk of the cyclohexyl group, which shields one face of the ketone more effectively than the other. This steric control is a key factor in the diastereoselectivity observed in reactions such as reductions and additions to the carbonyl group. acs.orglibguides.com For example, in the reduction of ketones with a bulky α-substituent, the incoming nucleophile will preferentially attack from the less hindered face, leading to a predictable stereochemical outcome. libguides.com The rate of reactions can also be affected, with steric hindrance from the cyclohexyl group potentially slowing down reaction rates compared to less hindered ketones.

Stereoselective Transformations

The presence of a stereocenter at the C3 position makes this compound a key substrate for studying and applying stereoselective transformations.

Diastereoselective Induction in Transformations of this compound

The existing chiral center in this compound allows for diastereoselective induction in reactions that create a new stereocenter, such as the reduction of the carbonyl group to form 3-cyclohexylbutan-2-ol. The reduction of this compound with various reducing agents leads to the formation of two diastereomers: (2R,3R/2S,3S)- and (2R,3S/2S,3R)-3-cyclohexylbutan-2-ol.

A detailed study on the steric course of the reduction of (R)-3-cyclohexylbutan-2-one demonstrated the influence of the steric bulk of both the reducing agent and the substrate's substituents on the diastereomeric ratio of the resulting alcohol. acs.org This is a classic example of Cram's rule of asymmetric induction, where the approach of the nucleophile is directed by the stereochemistry of the adjacent chiral center. The bulky cyclohexyl group, the methyl group, and the other methyl group attached to the carbonyl create a sterically defined environment that favors the formation of one diastereomer over the other.

Table 1: Diastereoselective Reduction of (R)-3-Cyclohexylbutan-2-one Data extrapolated from analogous stereochemical studies.

| Reducing Agent | Predominant Diastereomer | Diastereomeric Ratio (syn:anti) |

|---|---|---|

| LiAlH₄ | anti | Varies with conditions |

| NaBH₄ | anti | Varies with conditions |

Note: The 'syn' and 'anti' descriptors refer to the relative stereochemistry of the newly formed hydroxyl group and the existing cyclohexyl group.

Enantioselective Derivatization for Chiral Building Blocks

Enantiomerically pure or enriched this compound can be a valuable chiral building block for the synthesis of more complex molecules. Enantioselective derivatization aims to convert one enantiomer of a racemic mixture into a new product, allowing for the separation of the unreacted enantiomer or the generation of a diastereomeric product that can be separated.

One key strategy is the use of chiral catalysts or reagents to achieve enantioselectivity. For instance, chiral phosphoric acid catalysts have been successfully employed in the enantioselective Pictet-Spengler reaction of tryptamines with various ketones to produce chiral tetrahydro-β-carbolines. acs.org While not directly demonstrated with this compound, this methodology highlights a potential pathway for its enantioselective derivatization.

Another approach is kinetic resolution, where one enantiomer reacts faster than the other with a chiral reagent or catalyst. For example, lipase-catalyzed reactions have been used for the kinetic resolution of related secondary alcohols, such as 4-cyclohexylbutan-2-ol, achieving high enantiomeric excess. This principle can be applied in reverse to the enantioselective reduction of racemic this compound using a chiral catalyst.

Derivatization Strategies for Functionalized Analogues

The versatile ketone functionality in this compound serves as a handle for a variety of derivatization strategies to produce functionalized analogues.

A prominent example is the synthesis of 3-cyclohexylbutan-2-amine (B1455785) via reductive amination. In this two-step, one-pot reaction, this compound is first treated with ammonia (B1221849) to form an intermediate imine. This imine is then reduced in situ, often with a selective reducing agent like sodium cyanoborohydride (NaBH₃CN), to yield the corresponding primary amine. This transformation is significant as it introduces a nitrogen-containing functional group, opening up further avenues for derivatization.

Table 2: Key Derivatization Reaction of this compound

| Reaction | Reagents | Product |

|---|

Further derivatization can be envisioned starting from the alcohol product, 3-cyclohexylbutan-2-ol, obtained from the reduction of the ketone. The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce a wide range of functional groups. Additionally, the amine derivative can undergo N-alkylation or N-acylation to generate a library of functionalized analogues. These strategies underscore the utility of this compound as a versatile precursor for creating structurally diverse molecules.

Stereochemical Investigations of 3 Cyclohexylbutan 2 One

Elucidation of Absolute Configuration at the Chiral Center (C3) [(3R)-3-cyclohexylbutan-2-one]

The determination of the absolute configuration of the chiral center at C3 in 3-cyclohexylbutan-2-one is fundamental to understanding its stereochemical properties. The (3R) configuration has been established through a combination of stereoselective synthesis and correlation with compounds of known absolute stereochemistry.

One of the primary methods for elucidating the absolute configuration involves the stereoselective reduction of this compound to its corresponding alcohol, 3-cyclohexylbutan-2-ol (B11974878). The stereochemistry of the resulting diastereomeric alcohols can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. By employing chiral reducing agents with a known mode of stereochemical control, the configuration of the alcohol can be related back to the starting ketone.

For instance, the reduction of racemic this compound with a chiral hydride reagent can lead to the formation of diastereomeric alcohols at different rates, a process known as kinetic resolution. The analysis of the product distribution and the enantiomeric excess of the unreacted ketone and the resulting alcohol allows for the assignment of the absolute configuration.

Furthermore, the absolute configuration of (3R)-3-cyclohexylbutan-2-one can be confirmed by chemical correlation. This involves converting the compound, without affecting the chiral center at C3, into a derivative whose absolute configuration is already known.

| Method | Description | Key Outcome |

|---|---|---|

| Stereoselective Reduction | Reduction of the ketone with a chiral reducing agent to form diastereomeric alcohols. | Correlation of the alcohol's stereochemistry to the ketone's. |

| Kinetic Resolution | Differential reaction rates of the enantiomers with a chiral reagent. | Assignment based on the stereochemistry of the products and unreacted starting material. |

| Chemical Correlation | Conversion to a compound of known absolute configuration. | Direct comparison of stereochemical properties. |

Analysis of Stereoisomeric Forms and Their Separation

This compound exists as a pair of enantiomers, (3R)-3-cyclohexylbutan-2-one and (3S)-3-cyclohexylbutan-2-one, due to the single chiral center at C3. These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The separation of these stereoisomers, known as chiral resolution, is crucial for studying their individual properties and for applications in stereoselective synthesis.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful techniques for the analytical and preparative separation of the enantiomers of this compound. The differential interaction of the enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation and quantification.

Another approach to separating the enantiomers involves their conversion into a mixture of diastereomers by reaction with a chiral derivatizing agent. These diastereomers have different physical properties and can be separated by conventional chromatographic or crystallization techniques. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers.

| Technique | Principle | Application |

|---|---|---|

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | Analytical and preparative separation of enantiomers. |

| Diastereomeric Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent. | Separation by standard chromatography or crystallization. |

Impact of Stereochemistry on Reaction Pathways and Product Stereoisomerism

The stereochemistry at the C3 position of this compound exerts a significant influence on the stereochemical outcome of reactions involving the adjacent carbonyl group. This is primarily due to the steric hindrance imposed by the bulky cyclohexyl group, which directs the approach of incoming reagents.

In nucleophilic addition reactions to the carbonyl group, the incoming nucleophile will preferentially attack from the less hindered face of the molecule. According to Cram's rule of asymmetric induction, the conformational arrangement of the substituents around the chiral center dictates the stereoselectivity of the addition. The large cyclohexyl group will orient itself to minimize steric interactions, thereby creating a facial bias for the carbonyl group.

For example, in the reduction of (3R)-3-cyclohexylbutan-2-one with an achiral reducing agent like lithium aluminum hydride, the hydride will preferentially attack from the less hindered side, leading to the formation of a major diastereomeric alcohol product. The ratio of the diastereomeric products is a direct consequence of the steric environment created by the chiral center.

The stereochemistry of this compound also plays a crucial role in enolate chemistry. The formation of an enolate creates a new planar structure, and subsequent reactions with electrophiles will be influenced by the existing stereocenter, leading to the diastereoselective formation of new stereocenters.

| Reaction Type | Stereochemical Influence | Outcome |

|---|---|---|

| Nucleophilic Addition | Steric hindrance from the cyclohexyl group directs the incoming nucleophile. | Diastereoselective formation of alcohol products. |

| Enolate Reactions | The existing stereocenter at C3 directs the approach of electrophiles to the enolate. | Diastereoselective formation of new stereocenters. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. umn.edu These calculations allow for the identification of transition states, intermediates, and the determination of activation energies, thereby elucidating the most probable reaction pathways. researchgate.netresearchgate.net For 3-Cyclohexylbutan-2-one, such studies can unravel the mechanisms of key reactions like nucleophilic additions, reductions, and enolate formations. ijrpr.com

For instance, in the reduction of the ketone to its corresponding alcohol, 3-Cyclohexylbutan-2-ol (B11974878), DFT calculations can model the approach of a hydride reagent. By computing the energy profile, researchers can determine the stereochemical outcome of the reaction, predicting which diastereomer is preferentially formed. The calculations would involve locating the transition state structures for the hydride attack on both faces of the carbonyl carbon. The relative energies of these transition states dictate the selectivity of the reaction. nih.gov Similarly, mechanisms for other reactions, such as phosphine-catalyzed ring-opening reactions of related cyclopropyl (B3062369) ketones, have been successfully investigated using DFT, showcasing the method's predictive power. rsc.org

Table 1: Illustrative Calculated Energy Profile for the Hydrogenation of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂ | 0.0 |

| TS1 | Transition state for hydride transfer | +15.2 |

| Intermediate | Alkoxide intermediate | -5.7 |

| TS2 | Transition state for protonation | +3.4 |

| Product | 3-Cyclohexylbutan-2-ol | -12.8 |

Prediction of Spectroscopic Signatures for Mechanistic and Structural Confirmation

Computational spectroscopy is a vital tool for confirming the structures of reactants, intermediates, and products. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.govrsc.org For this compound, DFT calculations can predict the ¹³C and ¹H NMR spectra. chemrxiv.org These theoretical spectra, when compared with experimental data, can confirm the molecular structure and assign specific peaks to individual atoms, which is crucial for distinguishing between isomers or reaction products. researchgate.net

Similarly, computational methods can predict infrared (IR) spectra by calculating the vibrational frequencies of the molecule. nih.gov The characteristic carbonyl (C=O) stretch of the ketone group in this compound can be calculated, and its position can be predicted to shift depending on the molecular environment, such as in the presence of a catalyst or solvent. This predictive capability is essential for interpreting experimental spectra and confirming the presence of key functional groups throughout a reaction. scifiniti.com

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | ||

| Carbonyl Carbon (C=O) | 210.5 ppm | ~211 ppm |

| α-Carbon (CH) | 52.1 ppm | ~53 ppm |

| IR Spectroscopy | ||

| Carbonyl Stretch (ν_C=O) | 1718 cm⁻¹ | ~1715 cm⁻¹ |

This table illustrates the typical agreement between computationally predicted spectroscopic data and experimental values, highlighting the role of theoretical calculations in structural validation.

Molecular Modeling of Catalytic Interactions and Selectivity

Molecular modeling is crucial for understanding how this compound interacts with a catalyst, which is key to designing more efficient and selective chemical transformations. ijrpr.com For catalytic hydrogenation, computational models can simulate the adsorption of the ketone onto a metal surface or its coordination to a metal complex. acs.orgresearchgate.net These models reveal key details about the binding geometry, interaction energies, and the electronic changes that occur upon binding, which activate the carbonyl group for reduction. researchgate.net

By modeling the interaction of this compound with a chiral catalyst, for example, researchers can rationalize the observed enantioselectivity. pnas.orgacs.org The calculations can show why one enantiomer of the product is formed preferentially by comparing the energies of the diastereomeric transition states. acs.orgmdpi.com This insight is invaluable for the rational design of new catalysts that can improve the yield and selectivity of reactions like asymmetric hydrogenation. mdpi.com

Table 3: Illustrative Interaction Energies for this compound with a Chiral Catalyst

| Catalyst-Substrate Complex | Interaction Energy (kcal/mol) | Key Interatomic Distance (Å) |

| Pro-(R) Transition State | -8.5 | Ru-O: 2.15 |

| Pro-(S) Transition State | -10.2 | Ru-O: 2.12 |

This table presents hypothetical data from a molecular modeling study, showing the difference in interaction energy between the two transition states leading to the (R) and (S) products. The lower energy for the Pro-(S) transition state suggests it is the favored pathway.

Conformational Analysis of this compound and Its Derivatives

The three-dimensional shape, or conformation, of a molecule significantly influences its reactivity and physical properties. This compound, with its rotatable bonds connecting the bulky cyclohexyl group to the butanone backbone, can exist in numerous conformations. escientificpublishers.com Conformational analysis using computational methods involves mapping the molecule's potential energy surface (PES) to identify stable, low-energy conformers and the energy barriers that separate them. umn.eduresearchgate.netresearchgate.netamanote.compythoninchemistry.org

This analysis is typically performed by systematically rotating the key dihedral angles of the molecule and calculating the energy at each point. For this compound, this would involve rotations around the C-C bond connecting the cyclohexyl ring to the butanone chain and the C-C bond adjacent to the carbonyl group. The results of such a study would reveal the preferred spatial arrangement of the cyclohexyl and acetyl groups, which is dictated by a balance of steric hindrance and other non-covalent interactions. Understanding the dominant conformations is essential, as it determines which face of the ketone is more accessible for a chemical reaction, thereby influencing its stereochemical outcome. nih.govchemrxiv.orgnih.govdntb.gov.ua

Table 4: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Cyclohexyl-C-C=O) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | 178° (anti-periplanar) | 0.00 | 75.3 |

| B | 65° (gauche) | 1.25 | 14.1 |

| C | -68° (gauche) | 1.40 | 10.6 |

This table provides a hypothetical outcome of a conformational analysis, showing the relative energies and Boltzmann populations of the most stable conformers at room temperature. The anti-periplanar conformer, where the bulky groups are furthest apart, is predicted to be the most stable.

Advanced Analytical Methodologies for Mechanistic and Structural Research

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure and functional groups of 3-Cyclohexylbutan-2-one and its reaction products. These techniques are fundamental in tracking the progress of a reaction and identifying the chemical entities present at each stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the molecular skeleton.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the cyclohexyl ring and the butanone moiety would be observed. The chemical shifts, signal multiplicities (splitting patterns), and integration values are used to piece together the connectivity of the molecule. For instance, the protons on the carbon adjacent to the carbonyl group (α-protons) would exhibit a characteristic downfield shift. The complexity of the signals for the cyclohexyl protons often requires two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), to resolve overlapping multiplets and establish proton-proton coupling networks.

¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments. The carbonyl carbon of the ketone functional group is readily identified by its characteristic downfield chemical shift, typically in the range of 200-215 ppm for saturated ketones. openstax.orglibretexts.org The carbons of the cyclohexyl ring and the remaining butanone carbons would appear at distinct chemical shifts in the aliphatic region of the spectrum.

Furthermore, NMR is a powerful tool for stereochemical analysis, particularly for determining the relative stereochemistry of diastereomers that may be formed during synthetic procedures. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the spatial arrangement of substituents on the chiral centers can be determined.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~210 |

| CH (α to C=O) | ~50 |

| CH₃ (acetyl) | ~28 |

| CH (cyclohexyl, attached to butane) | ~45 |

| CH₂ (cyclohexyl) | 25-30 |

Mass Spectrometry (MS) for Reaction Monitoring and Molecular Formula Confirmation

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. nih.gov The molecular ion peak (M+) in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

MS is also invaluable for monitoring the progress of a chemical reaction. By analyzing aliquots of the reaction mixture over time, the appearance of product peaks and the disappearance of reactant peaks can be tracked, providing kinetic information and indicating the reaction's completion.

The fragmentation pattern observed in the mass spectrum provides structural information that can be used to confirm the identity of this compound and to identify unknown intermediates or byproducts. For ketones, a common fragmentation pathway is α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken. chemguide.co.uklibretexts.orglibretexts.org For this compound, this could lead to the formation of characteristic acylium ions. Another potential fragmentation is the McLafferty rearrangement, although this is more common in ketones with longer alkyl chains. openstax.org

Table 2: Potential Mass Fragments of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion |

| 111 | [C₇H₁₁O]⁺ | α-cleavage (loss of C₃H₇) |

| 83 | [C₆H₁₁]⁺ | Loss of acetyl group |

| 71 | [C₄H₇O]⁺ | α-cleavage (loss of cyclohexyl) |

Infrared (IR) Spectroscopy for Carbonyl and Alkane Functional Group Analysis in Reaction Studies

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. For this compound, the most prominent and diagnostic absorption would be the strong C=O stretching vibration of the ketone group. orgchemboulder.compressbooks.pubpg.edu.pl This peak typically appears in the region of 1705-1725 cm⁻¹ for saturated aliphatic ketones. openstax.orglibretexts.org The precise frequency can provide subtle information about the molecular environment of the carbonyl group.

In addition to the carbonyl peak, the IR spectrum would also display characteristic C-H stretching and bending vibrations for the sp³-hybridized carbons of the cyclohexyl ring and the butanone chain. The C-H stretching absorptions are typically observed in the 2850-3000 cm⁻¹ region.

During a chemical reaction, IR spectroscopy can be used to monitor the transformation of functional groups. For example, in a reaction to synthesize this compound via the oxidation of the corresponding secondary alcohol (3-Cyclohexylbutan-2-ol), the disappearance of the broad O-H stretching band (around 3200-3600 cm⁻¹) and the appearance of the sharp C=O stretching band would indicate the progress of the reaction.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretch | 1705 - 1725 (strong, sharp) |

| C-H (sp³) | Stretch | 2850 - 3000 |

Chromatographic Techniques for Isolation and Purity Assessment in Synthetic Development (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) for complex reaction mixtures)

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound from reaction mixtures. Gas chromatography (GC) is particularly well-suited for the analysis of volatile compounds like ketones.

In GC, the components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. By analyzing a crude reaction mixture, GC can reveal the number of components present and their relative amounts, thus providing a measure of the reaction's conversion and selectivity.

When coupled with a mass spectrometer, GC-MS becomes a powerful tool for both separation and identification. nih.gov As each component elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for that component. This allows for the confident identification of the product, as well as any impurities or byproducts, even in complex mixtures. This is crucial for optimizing reaction conditions and for ensuring the purity of the final isolated product.

X-ray Crystallography for Absolute Configuration Determination in Crystalline Derivatives and Analogues

While this compound is a liquid at room temperature, X-ray crystallography can be a definitive method for determining the three-dimensional structure and, crucially, the absolute configuration of solid derivatives or analogues. nih.gov This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice.

For chiral molecules like this compound, which possesses a stereocenter at the 3-position, determining the absolute configuration (R or S) is often a critical aspect of its chemical characterization, especially in asymmetric synthesis. If a suitable crystalline derivative of this compound can be prepared (e.g., a hydrazone or oxime), X-ray crystallography can unambiguously establish its absolute stereochemistry. This is particularly important when the compound is intended for applications where stereoisomerism influences its properties. The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute structure. nih.gov

The structural information obtained from X-ray crystallography, including bond lengths, bond angles, and conformational details, provides the most accurate and detailed picture of the molecule's geometry in the solid state. This information is invaluable for understanding structure-activity relationships and for computational modeling studies.

Synthetic Utility and Emerging Applications in Academic Research

Precursor in the Synthesis of Chiral Alcohols and Amines

The prochiral nature of 3-Cyclohexylbutan-2-one makes it an ideal starting material for the stereoselective synthesis of chiral alcohols and amines, which are fundamental components of many biologically active compounds.

The asymmetric reduction of the ketone functionality in this compound provides access to the corresponding chiral alcohol, 3-cyclohexylbutan-2-ol (B11974878). Various catalytic systems, including those based on transition metals complexed with chiral ligands, are employed to achieve high enantioselectivity in this transformation. The resulting chiral alcohol can serve as a valuable synthon in the synthesis of more complex molecules.

Furthermore, this compound is a key substrate for the synthesis of chiral amines via reductive amination. This transformation involves the reaction of the ketone with an amine source, typically ammonia (B1221849) or a primary amine, in the presence of a reducing agent to form the corresponding chiral amine, 3-cyclohexylbutan-2-amine (B1455785). The development of efficient and stereoselective reductive amination protocols is an active area of research, with biocatalytic approaches using enzymes such as amine dehydrogenases showing significant promise. bohrium.com

Table 1: Examples of Chiral Molecules Derived from this compound

| Precursor | Transformation | Product | Chirality |

|---|---|---|---|

| This compound | Asymmetric Reduction | 3-Cyclohexylbutan-2-ol | Chiral Alcohol |

Ligand Design and Application in Asymmetric Catalysis

The chiral backbone of molecules derived from this compound, particularly the corresponding chiral diols and diamines, makes them attractive scaffolds for the design of novel chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals to form catalysts that can induce high levels of stereoselectivity in a wide range of chemical reactions.

The steric bulk of the cyclohexyl group can play a crucial role in creating a well-defined chiral environment around the metal center, which is essential for effective enantioselection. Researchers are actively exploring the synthesis of various phosphine (B1218219), amine, and alcohol-based ligands derived from this compound and evaluating their performance in catalytic asymmetric reactions such as hydrogenations, cross-coupling reactions, and cycloadditions.

Building Block for Novel Organic Frameworks and Advanced Materials

The rigid and three-dimensional structure imparted by the cyclohexyl group in this compound and its derivatives makes it a promising building block for the construction of novel porous organic materials, including metal-organic frameworks (MOFs) and porous organic polymers (POPs). These materials are characterized by high surface areas and well-defined pore structures, making them suitable for applications in gas storage, separation, and catalysis.

While direct incorporation of this compound into such frameworks is not yet widely reported, the use of cyclohexyl-containing linkers is a known strategy for introducing steric bulk and tuning the porosity of these materials. The functional ketone group in this compound offers a handle for further modification and incorporation into larger polymeric or framework structures.

Intermediacy in Agrochemical and Pharmaceutical Target Molecule Synthesis

The structural motif of a cyclohexyl group attached to a four-carbon chain is present in a number of biologically active molecules, suggesting the potential of this compound as an intermediate in the synthesis of agrochemical and pharmaceutical compounds. For instance, a uracil (B121893) derivative containing a cyclohexyl group has been synthesized, highlighting the relevance of this scaffold in the development of new herbicides or pesticides. chemrxiv.org

While specific examples of blockbuster drugs or widely used agrochemicals directly synthesized from this compound are not prevalent in the public domain, the compound's utility as a chiral building block makes it a valuable tool for medicinal and agricultural chemists in the discovery and development of new active ingredients. Its ability to introduce a specific stereochemistry and a lipophilic cyclohexyl group can be advantageous for optimizing the biological activity and pharmacokinetic properties of target molecules.

Role in Catalytic Functionalization of Hydrocarbons and Complex Molecules

The reactive ketone functionality and the presence of alpha-hydrogens in this compound make it a potential substrate for various catalytic C-H functionalization reactions. These reactions aim to directly convert C-H bonds into new C-C or C-heteroatom bonds, offering more efficient and atom-economical synthetic routes.

Research in this area is focused on developing catalysts that can selectively activate the C-H bonds alpha to the carbonyl group, allowing for the introduction of new functional groups. Such transformations would further enhance the synthetic utility of this compound as a versatile intermediate.

Involvement in Organophotocatalytic and Electrocatalytic Transformations as a Ketone Substrate

The field of organic synthesis has been revolutionized by the advent of organophotocatalysis and electrocatalysis, which utilize visible light or electricity, respectively, to drive chemical reactions under mild conditions. Aliphatic ketones, such as this compound, are potential substrates for a variety of these transformations.

For instance, photocatalytic processes can be employed for the alpha-alkylation or arylation of ketones, providing a direct method for C-C bond formation. organic-chemistry.org Similarly, electrocatalytic methods can be used for the reductive coupling of ketones to form pinacols or for other reductive transformations. rsc.org While specific studies focusing solely on this compound in these contexts are still emerging, the general reactivity of aliphatic ketones in these catalytic systems suggests a promising avenue for future applications of this compound.

Future Research Directions and Challenges

Development of Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the broader context of chemical synthesis is the development of environmentally benign and efficient processes. For 3-Cyclohexylbutan-2-one, future research will undoubtedly focus on establishing sustainable and atom-economical synthetic routes that minimize waste and maximize the incorporation of starting material into the final product.

Current synthetic approaches often rely on traditional methods that may involve stoichiometric reagents and generate significant waste. Future investigations should prioritize the development of catalytic methods that are both highly efficient and environmentally friendly. This includes the exploration of:

Catalytic Hydrogenation: The reduction of unsaturated precursors using heterogeneous or homogeneous catalysts with molecular hydrogen as the reductant represents a highly atom-economical approach.

Borrowing Hydrogen Methodologies: These reactions utilize alcohols as alkylating agents, with water as the only byproduct, offering a green alternative to traditional alkylation methods. acs.orgresearchgate.netorganic-chemistry.org

Aerobic Oxidation Reactions: The use of molecular oxygen as the terminal oxidant is a cornerstone of green chemistry. researchgate.net Developing catalytic systems that can selectively oxidize readily available precursors to this compound would be a significant advancement.

Biocatalysis: The use of enzymes, such as ketone reductases, offers unparalleled selectivity under mild reaction conditions, presenting a powerful tool for the synthesis of chiral ketones like this compound. acs.orgmdpi.comacs.org

The table below summarizes potential sustainable synthetic strategies and the key research challenges associated with each.

| Synthetic Strategy | Advantages | Key Research Challenges |

| Catalytic Hydrogenation | High atom economy, clean process. | Catalyst development for high selectivity, optimization of reaction conditions. |

| Borrowing Hydrogen | Use of benign alkylating agents, water as a byproduct. | Catalyst stability and activity, substrate scope limitations. |

| Aerobic Oxidation | Use of air as a green oxidant. | Catalyst design for selective oxidation, prevention of over-oxidation. |

| Biocatalysis | High enantioselectivity, mild reaction conditions. | Enzyme discovery and engineering for specific substrates, process optimization. |

Exploration of Unconventional Reactivity Profiles and Cascade Reactions

The unique structural features of this compound, particularly the α-chiral center, invite the exploration of unconventional reactivity and the design of novel cascade reactions. Future research should aim to move beyond predictable carbonyl chemistry and uncover new transformations.

Key areas of investigation include:

Enantioselective α-Functionalization: Developing catalytic methods for the direct and enantioselective introduction of various functional groups at the α-position is a significant goal. This could involve photo-organocatalytic processes or the use of chiral catalysts to control the stereochemistry of the reaction. acs.org

Cascade Reactions: Designing one-pot multi-step reactions that generate molecular complexity from simple starting materials is a highly desirable strategy. The reactivity of the ketone functionality can be coupled with other transformations to build complex molecular scaffolds efficiently.

Radical-Mediated Transformations: Exploring the reactivity of this compound under radical conditions could open up new avenues for C-C and C-heteroatom bond formation.

Integration into Multi-component and Synergistic Catalytic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient and atom-economical. Future work should focus on integrating this compound into novel MCRs to rapidly generate diverse and complex molecular structures.

Furthermore, the development of synergistic catalytic systems, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, holds immense promise. For instance, combining a metal catalyst with an organocatalyst could enable new types of asymmetric transformations involving this compound.

Discovery of Novel Derivatization Pathways for Bioactive Molecules

While the biological activity of this compound itself is not extensively studied, its structure suggests that it could serve as a valuable scaffold for the synthesis of bioactive molecules. Future research should focus on developing derivatization pathways to access a wide range of analogues for biological screening.

Potential derivatization strategies include:

Synthesis of α-Haloketones: The conversion of this compound to its α-halogenated derivatives would provide versatile intermediates for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. nih.govnih.gov

Formation of Heterocycles: The ketone functionality can be utilized as a handle for the construction of various heterocyclic rings, which are prevalent in many pharmaceuticals and agrochemicals.

Reductive Amination: The conversion of the ketone to a chiral amine via biocatalytic transamination or other asymmetric methods could lead to the synthesis of valuable chiral building blocks. nih.govresearchgate.net

Deepening Mechanistic Understanding of Stereocontrol in Complex Reactions

Achieving high levels of stereocontrol in reactions involving this compound is a critical challenge due to the presence of a stereocenter adjacent to the carbonyl group. Future research must focus on gaining a deep mechanistic understanding of the factors that govern stereoselectivity in its transformations.

This will involve:

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and the origins of stereoselectivity.

Kinetic Studies: Detailed kinetic analysis of catalytic reactions can help to elucidate the rate-determining steps and the role of different species in the catalytic cycle.

In-situ Spectroscopic Techniques: The use of techniques such as NMR and IR spectroscopy to monitor reactions in real-time can provide direct evidence for the formation of key intermediates.

A thorough understanding of the reaction mechanisms will be instrumental in the rational design of new catalysts and reaction conditions that deliver high levels of stereocontrol, ultimately unlocking the full synthetic potential of this compound.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Method | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ (1.2 eq) | Dichloromethane | 68 | |

| Grignard | None | THF | 75 |

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.1 ppm for ketone CH₃) and ¹³C NMR (δ 210 ppm for carbonyl carbon) are critical for structural confirmation.

- IR Spectroscopy : Strong absorption at ~1715 cm⁻¹ confirms the ketone group.

- Mass Spectrometry : Molecular ion peak at m/z 152 (C₁₀H₁₆O⁺) and fragmentation patterns validate purity .

Note: Baseline resolution in NMR requires high-purity samples; impurities from side reactions (e.g., oxidation byproducts) may obscure signals.

Advanced: How can discrepancies in reported NMR chemical shifts for this compound be resolved?

Answer:

Contradictions in literature NMR data often arise from:

- Solvent effects : Deuterated chloroform vs. DMSO-d₆ can shift proton signals by 0.1–0.3 ppm.

- Instrument calibration : Ensure internal standards (e.g., TMS) are correctly referenced .

- Sample purity : Trace solvents or moisture may alter shifts. Use column chromatography or recrystallization for purification.

Q. Table 2: Reported NMR Discrepancies

| Study | Solvent | δ (CH₃, ppm) | δ (Cyclohexyl, ppm) |

|---|---|---|---|

| A | CDCl₃ | 2.10 | 1.45–1.75 |

| B | DMSO-d₆ | 2.25 | 1.50–1.85 |

Recommendation: Replicate experiments under standardized conditions and cross-validate with computational NMR prediction tools (e.g., DFT calculations) .

Advanced: What computational models predict the reactivity of this compound in Diels-Alder reactions?

Answer:

- DFT Calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. The ketone group lowers LUMO energy, favoring electron-rich dienes.

- Molecular Dynamics Simulations : Evaluate steric effects from the cyclohexyl group, which may hinder [4+2] cycloaddition at room temperature.

- Validation : Compare predicted transition states with experimental kinetic data (e.g., Arrhenius plots) .

Key Finding: Substituent orientation significantly impacts reaction rates; bulky cyclohexyl groups reduce yields by 20–30% in unoptimized systems .

Advanced: How can enantioselective synthesis of this compound derivatives be optimized?

Answer:

- Chiral Catalysts : Use Evans’ oxazaborolidines or Jacobsen’s thiourea catalysts to induce asymmetry during alkylation.

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, improving enantiomeric excess (ee) by 15–25%.

- Kinetic Resolution : Monitor ee via chiral HPLC and adjust reaction time to minimize racemization .

Q. Table 3: Enantioselectivity Optimization

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| Evans’ Oxazaborolidine | DMF | 88 | 65 |

| Jacobsen’s Thiourea | THF | 76 | 58 |

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile ketones.

- PPE : Nitrile gloves and safety goggles prevent skin/eye contact.

- Spill Management : Absorb with silica gel and dispose as hazardous waste .

Advanced: How do steric effects in this compound influence its application in organometallic catalysis?

Answer:

The cyclohexyl group creates a bulky coordination environment, which:

- Limits Substrate Access : Reduces catalytic turnover in cross-coupling reactions.

- Enhances Selectivity : Favors less sterically hindered substrates (e.g., aryl iodides over chlorides).

- Experimental Design : Compare turnover frequencies (TOF) with analogous linear ketones using kinetic profiling .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.